![molecular formula C20H18N2O3S B2407680 3-(Tert-butyl)-2-(phenylsulfonyl)indeno[3,2-C]pyrazol-4-one CAS No. 1024132-02-2](/img/structure/B2407680.png)
3-(Tert-butyl)-2-(phenylsulfonyl)indeno[3,2-C]pyrazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Tert-butyl)-2-(phenylsulfonyl)indeno[3,2-C]pyrazol-4-one is a complex organic compound that belongs to the class of indeno-pyrazoles. This compound is characterized by its unique structure, which includes a tert-butyl group, a phenylsulfonyl group, and an indeno-pyrazole core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butyl)-2-(phenylsulfonyl)indeno[3,2-C]pyrazol-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indeno Core: The indeno core can be synthesized through a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Introduction of the Pyrazole Ring: The pyrazole ring can be introduced through a cyclization reaction involving hydrazine and a suitable diketone.
Addition of the Tert-butyl Group: The tert-butyl group can be introduced via an alkylation reaction using tert-butyl bromide and a strong base such as potassium tert-butoxide.
Sulfonylation: The phenylsulfonyl group can be added through a sulfonylation reaction using phenylsulfonyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-(Tert-butyl)-2-(phenylsulfonyl)indeno[3,2-C]pyrazol-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
3-(Tert-butyl)-2-(phenylsulfonyl)indeno[3,2-C]pyrazol-4-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 3-(Tert-butyl)-2-(phenylsulfonyl)indeno[3,2-C]pyrazol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
類似化合物との比較
Similar Compounds
3-(Tert-butyl)-2-(phenylsulfonyl)indeno[3,2-C]pyrazol-4-one: Unique due to its specific functional groups and structure.
Indeno[3,2-C]pyrazol-4-one: Lacks the tert-butyl and phenylsulfonyl groups, resulting in different chemical properties.
2-(Phenylsulfonyl)indeno[3,2-C]pyrazol-4-one: Lacks the tert-butyl group, affecting its reactivity and applications.
Uniqueness
This compound is unique due to the presence of both the tert-butyl and phenylsulfonyl groups, which impart specific chemical properties and reactivity. This makes it a valuable compound for various scientific research applications.
特性
IUPAC Name |
2-(benzenesulfonyl)-3-tert-butylindeno[1,2-c]pyrazol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-20(2,3)19-16-17(14-11-7-8-12-15(14)18(16)23)21-22(19)26(24,25)13-9-5-4-6-10-13/h4-12H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYQTCFJEYHYHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C2C(=NN1S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3,4-difluorobenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
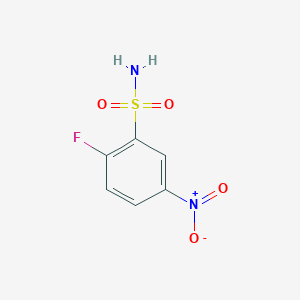
![3-{Octahydrocyclopenta[c]pyrrol-2-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2407602.png)
![3-Fluoro-N,N-dimethyl-1-([1,3]thiazolo[4,5-c]pyridin-2-yl)pyrrolidine-3-carboxamide](/img/structure/B2407603.png)
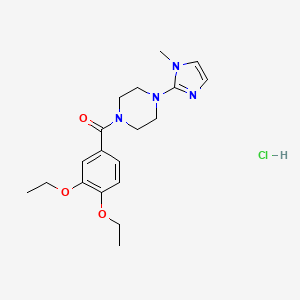
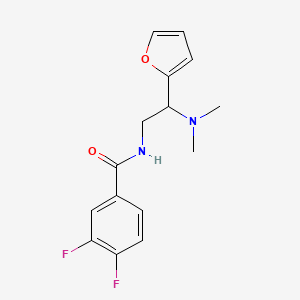
![9-(tert-Butyl) 1-ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1,9-dicarboxylate](/img/structure/B2407608.png)
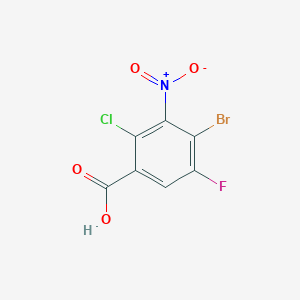
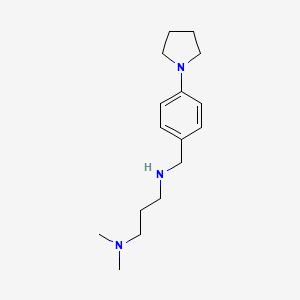
![1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(3-methoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B2407614.png)
![2-(4-ethylphenoxy)-N-{[(4-nitrophenyl)carbamothioyl]amino}acetamide](/img/structure/B2407615.png)
![N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide](/img/structure/B2407616.png)
![4-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2407618.png)
![2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-N-[(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2407619.png)
